physical and chemical properties of 3-Bromo-5-chloro-1-methylpyrazin-2(1H)-one
physical and chemical properties of 3-Bromo-5-chloro-1-methylpyrazin-2(1H)-one
This is an in-depth technical guide on 3-Bromo-5-chloro-1-methylpyrazin-2(1H)-one , designed for researchers and drug development professionals.
Scaffold Characterization, Synthesis, and Orthogonal Functionalization
Executive Summary
3-Bromo-5-chloro-1-methylpyrazin-2(1H)-one (CAS: 2089292-47-5) is a highly functionalized heterocyclic scaffold used primarily as an intermediate in the synthesis of bioactive pyrazinones, including viral polymerase inhibitors and kinase inhibitors. Its value lies in its orthogonal reactivity : the distinct electronic and steric environments of the C3-bromide and C5-chloride allow for sequential, regioselective functionalization. This guide details the physicochemical profile, synthetic pathways, and validated protocols for leveraging this "molecular handle" in medicinal chemistry.[1]
Physical and Chemical Characterization[2][3][4][5][6][7][8]
This compound is an N-methylated derivative of 3-bromo-5-chloropyrazin-2(1H)-one. The introduction of the methyl group at N1 locks the tautomeric equilibrium to the lactam form, enhancing solubility in organic solvents and preventing O-alkylation side reactions during subsequent steps.
Table 1: Physicochemical Properties
| Property | Value / Description | Note |
| CAS Number | 2089292-47-5 | Primary identifier |
| Molecular Formula | C₅H₄BrClN₂O | |
| Molecular Weight | 223.45 g/mol | |
| Appearance | Pale yellow to off-white solid | Typical of halogenated pyrazinones |
| Solubility | Soluble in DMSO, DMF, DCM, EtOAc | Poor water solubility |
| LogP (Predicted) | ~1.2 - 1.5 | Lipophilic enough for organic extraction |
| H-Bond Donors | 0 | N-Me caps the amide nitrogen |
| H-Bond Acceptors | 3 | C=O, N4, Halogens |
Structural Analysis & Reactivity Logic
The pyrazinone ring is electron-deficient.[2] The reactivity is governed by three factors:
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N1-Methyl Group: Increases electron density slightly at C2 (carbonyl) but primarily acts as a steric blocker and solubility enhancer.
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C3-Bromo Position: Highly activated. It is adjacent to the electron-withdrawing carbonyl group and the N4 nitrogen. The C-Br bond is weaker than C-Cl, making it the primary site for oxidative addition (Pd-catalyzed couplings).[1]
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C5-Chloro Position: Less activated than C3 towards SNAr due to distance from the carbonyl, and less reactive towards Pd(0) than the bromide. This kinetic difference enables regioselective functionalization .
Synthesis Pathway[3][12][13][14]
The most robust synthesis involves the N-methylation of the commercially available precursor, 3-bromo-5-chloropyrazin-2(1H)-one.
Diagram 1: Synthesis Workflow
Caption: Regioselective N-methylation of the pyrazinone precursor.
Experimental Protocol: N-Methylation
Objective: Synthesize 3-bromo-5-chloro-1-methylpyrazin-2(1H)-one.
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Setup: Charge a round-bottom flask with 3-bromo-5-chloropyrazin-2(1H)-one (1.0 equiv) and anhydrous DMF (10 mL/g).
-
Base Addition: Add K₂CO₃ (1.5 equiv) in one portion. The suspension may turn yellow.[3]
-
Alkylation: Cool the mixture to 0°C. Add Iodomethane (MeI) (1.2 equiv) dropwise over 10 minutes.
-
Note: Dimethyl sulfate (DMS) can be used as a non-volatile alternative, but MeI is easier to remove during workup.
-
-
Reaction: Allow to warm to room temperature (RT) and stir for 4–12 hours. Monitor by TLC (Hexane/EtOAc 7:3) or LC-MS. The product is usually less polar than the starting material.
-
Workup: Pour the reaction mixture into ice-water (5x volume). Stir for 30 minutes.
-
Purification: Recrystallize from EtOH/Hexane or purify via silica gel chromatography (0–30% EtOAc in Hexane).
Orthogonal Functionalization Strategy
The core utility of this scaffold is the ability to react at C3 and C5 independently.
Reactivity Hierarchy
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C3-Br (Suzuki/Stille/SNAr): The "Hot Spot".
-
Pd-Coupling: Reacts first due to weaker C-Br bond.
-
SNAr: Reacts first due to ortho-carbonyl activation.
-
-
C5-Cl (Suzuki/SNAr): The "Cold Spot".
-
Reacts only after C3 is substituted or under forcing conditions with specialized ligands (e.g., Buchwald ligands).[1]
-
Diagram 2: Regioselective Divergence
Caption: Sequential functionalization strategy leveraging halogen reactivity differences.
Validated Protocol: Regioselective C3-Suzuki Coupling
This protocol installs an aryl group at C3 while leaving the C5-chloride intact for later use.
-
Reagents:
-
Substrate: 3-Bromo-5-chloro-1-methylpyrazin-2(1H)-one (1.0 equiv).
-
Boronic Acid: Ar-B(OH)₂ (1.1 equiv).
-
Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (for sterically hindered acids).
-
Base: Na₂CO₃ (2.0 M aq. solution, 3.0 equiv).
-
Solvent: 1,4-Dioxane (degassed).[1]
-
-
Procedure:
-
Workup: Dilute with water, extract with EtOAc. Purify via column chromatography.
Why this works: The oxidative addition of Pd(0) to the C-Br bond is significantly faster (lower activation energy) than to the C-Cl bond. By controlling temperature and stoichiometry, >95% regioselectivity is achievable.[1]
Safety and Stability
-
Hazards: Like most halogenated heterocycles, this compound is likely an irritant (Skin/Eye/Respiratory). Handle in a fume hood.
-
Stability:
-
Hydrolysis: Stable to aqueous workup but prolonged exposure to strong base (NaOH) at high heat may hydrolyze the amide or displace the halogens.
-
Light Sensitivity: Store in amber vials; C-Br bonds can be photolabile.
-
Thermal: Stable up to ~150°C, suitable for microwave chemistry.[1]
-
References
-
BLD Pharm. (2025). 3-Bromo-5-chloro-1-methylpyrazin-2(1H)-one Product Analysis. Retrieved from
-
PubChem. (2025).[8] Compound Summary: 3-Bromo-5-chloropyrazin-2(1H)-one. National Library of Medicine. Retrieved from
-
Zhang, Z., et al. (2024).[1] Photocatalytic One-Pot Three-Component Reaction for the Regioselective Synthesis of Bromo-Substituted Pyrazoles. Journal of Organic Chemistry. Retrieved from
-
Apollo Scientific. (2025). Safety Data Sheet: 3-Bromo-2-chloro-5-methylpyrazine. Retrieved from
Sources
- 1. CN102321016A - Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. zora.uzh.ch [zora.uzh.ch]
- 4. Substance Information - ECHA [echa.europa.eu]
- 5. CAS RN 8042-47-5 | Fisher Scientific [fishersci.com]
- 6. Paraffin oil (CAS No: 8042-47-5) (Ref: NEU 11301) [sitem.herts.ac.uk]
- 7. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
- 8. 2-Bromo-5-chloro-3-methylpyrazine | C5H4BrClN2 | CID 71463842 - PubChem [pubchem.ncbi.nlm.nih.gov]
